REACTION_CXSMILES
|
[F:1][CH:2]([F:4])Cl.[NH2:5][C:6]1[N:11]=[C:10]([OH:12])[CH:9]=[C:8]([CH3:13])[N:7]=1>O.[OH-].[Na+].O1CCOCC1>[NH2:5][C:6]1[N:11]=[C:10]([O:12][CH:2]([F:4])[F:1])[CH:9]=[C:8]([CH3:13])[N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(Cl)F
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
solid
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 1/10 of its volume
|
Type
|
ADDITION
|
Details
|
the residue is poured into water
|
Type
|
CUSTOM
|
Details
|
the solid which has precipitated
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)OC(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |